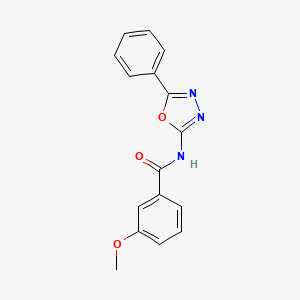
3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and biological activity.
作用機序
Target of action
Benzamides and oxadiazoles often target enzymes or receptors in the body. For example, some benzamides are known to inhibit histone deacetylase, an enzyme involved in gene expression . Oxadiazoles have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, antibacterial, antiviral, and anticancer activities .
Mode of action
The mode of action of “3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” would depend on its specific target. If it were to act like other benzamides, it might bind to an enzyme and inhibit its activity. If it were to act like other oxadiazoles, it might interact with a cellular receptor and modulate its signaling .
Biochemical pathways
The affected pathways would depend on the specific target of “this compound”. For example, if it targets histone deacetylase like some benzamides, it could affect gene expression and influence a variety of cellular processes .
Pharmacokinetics
Many benzamides and oxadiazoles are well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. It could potentially influence a variety of cellular processes, such as cell growth, inflammation, or infection, depending on its target .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of “this compound”. For example, extreme pH or temperature could affect the compound’s stability or its interaction with its target .
生化学分析
Biochemical Properties
The 1,3,4-oxadiazole scaffold, to which 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide belongs, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions contribute to their antiproliferative effects . The compound has been found to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . It exerts its effects at the molecular level, selectively interacting with nucleic acids, enzymes, and globular proteins .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of similar 1,3,4-oxadiazole derivatives have been studied .
Dosage Effects in Animal Models
Similar 1,3,4-oxadiazole derivatives have shown promising effects in animal models .
Metabolic Pathways
It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
Similar 1,3,4-oxadiazole derivatives have been studied for their interactions with transporters and binding proteins .
Subcellular Localization
Similar 1,3,4-oxadiazole derivatives have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of hydrazides with carboxylic acids. One common method includes the reaction of benzoic acid hydrazide with an appropriate carboxylic acid under dehydrative cyclization conditions. This can be achieved using various dehydrating agents such as sulfuric acid supported on melamine-formaldehyde resin under microwave-accelerated solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate.
Reducing Agents: Sodium borohydride.
Dehydrating Agents: Sulfuric acid supported on melamine-formaldehyde resin.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Antimicrobial Activity: It has demonstrated antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Antioxidant Activity: The compound exhibits antioxidant properties, which could be useful in preventing oxidative stress-related diseases.
類似化合物との比較
Similar Compounds
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: This compound also features a 1,3,4-oxadiazole ring and has been studied for its antioxidant properties.
5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with potential biological activity.
Uniqueness
3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and benzamide moiety contribute to its stability and potential for diverse applications in medicinal chemistry and materials science.
特性
IUPAC Name |
3-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-9-5-8-12(10-13)14(20)17-16-19-18-15(22-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFTZZWTGTUGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

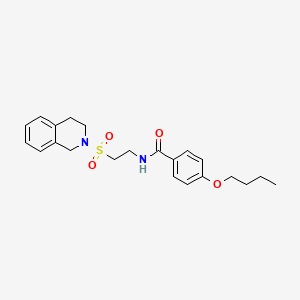
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2598913.png)
![2-{[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2598915.png)
![8,9,10,11,12,13,14,15-Octahydro-2,6-bis[3,5-bis(trifluoromethyl)phenyl]-4-[(trifluoromethylsulfonyl)amino]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one](/img/new.no-structure.jpg)

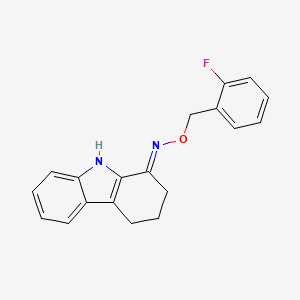

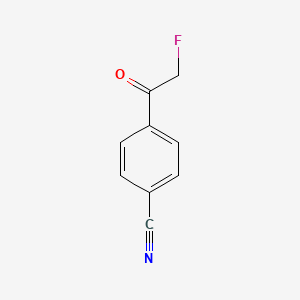
![N-(3,4-dichlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2598929.png)
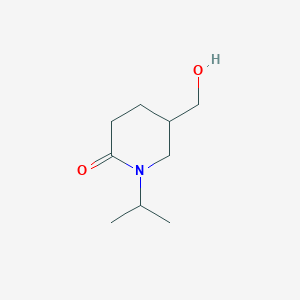
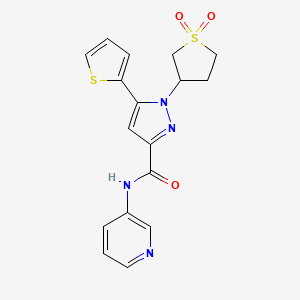
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2598932.png)
![4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2598933.png)
